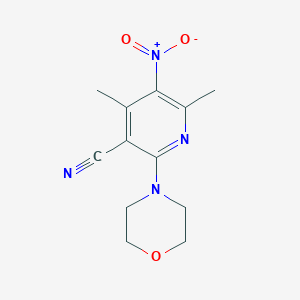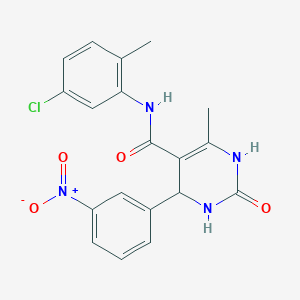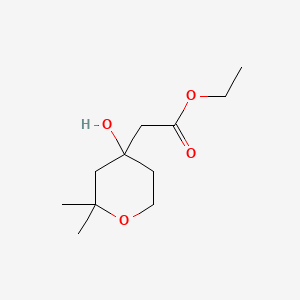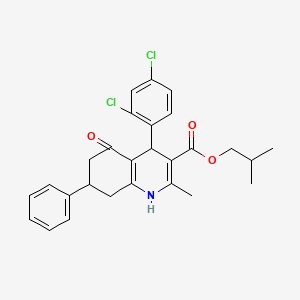
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile, also known as DMNN, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various research fields. DMNN is a potent inhibitor of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug discovery.
科学的研究の応用
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been studied extensively for its potential applications in various research fields. It has been shown to be a potent and selective inhibitor of nAChRs, which are involved in a wide range of physiological processes including neurotransmission, muscle contraction, and cell signaling. 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been used to study the role of nAChRs in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as a therapeutic agent for these diseases.
作用機序
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile acts as a competitive antagonist of nAChRs, meaning that it binds to the same site as acetylcholine and prevents its binding. This results in a decrease in the activity of nAChRs and a reduction in the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action is similar to that of other nAChR antagonists such as nicotine and curare.
Biochemical and Physiological Effects:
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is involved in the regulation of movement and reward. It has also been shown to reduce the release of acetylcholine in the hippocampus, which is involved in learning and memory. 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety and schizophrenia.
実験室実験の利点と制限
4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has several advantages for lab experiments. It is a highly potent and selective inhibitor of nAChRs, making it a valuable tool for studying the role of these receptors in various physiological processes. 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has also been shown to have good pharmacokinetic properties, meaning that it is easily absorbed and distributed in the body. However, 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has some limitations for lab experiments. It is a relatively expensive compound, which may limit its widespread use in research. Additionally, 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile has some toxicity concerns, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile. One area of research is the development of more potent and selective nAChR antagonists based on the structure of 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile. Another area of research is the investigation of the role of nAChRs in various diseases and the potential therapeutic use of nAChR antagonists such as 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile. Finally, there is a need for further research on the safety and toxicity of 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile, particularly in long-term studies.
合成法
The synthesis of 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile involves a multistep reaction process. The starting material is 2,4-dimethyl-5-nitronicotinonitrile, which is first converted to 2,4-dimethyl-5-nitropyridine. This intermediate is then reacted with morpholine in the presence of a base to form 2-(4-morpholinyl)-4,6-dimethyl-5-nitropyridine. Finally, the nitro group is reduced to the corresponding amine using a reducing agent such as hydrogen gas or sodium borohydride to yield 4,6-dimethyl-2-(4-morpholinyl)-5-nitronicotinonitrile.
特性
IUPAC Name |
4,6-dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-10(7-13)12(15-3-5-19-6-4-15)14-9(2)11(8)16(17)18/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCWHWEKVGJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4987136.png)

![2,5-dichloro-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B4987146.png)
![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)

![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)